

Technical Support Center: Enhancing Vilagletistat Delivery to the Small Intestine

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Compound of Interest

Compound Name: Vilagletistat

Cat. No.: B611928

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This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in delivering **Vilagletistat** (formerly ZED-1227) to the small intestine for the treatment of Celiac Disease.

Frequently Asked Questions (FAQs)

Q1: What is **Vilagletistat** and why is targeted delivery to the small intestine important?

Vilagletistat is a selective, orally active, small molecule inhibitor of tissue transglutaminase 2 (TG2).[1][2][3][4][5] In celiac disease, TG2 is the primary autoantigen and plays a key role in the inflammatory response to gluten in the small intestine.[3][6] By inhibiting TG2 locally in the proximal small intestine, **Vilagletistat** aims to prevent the gluten-induced immune response and subsequent mucosal damage.[2][4][7] Targeted delivery is crucial to maximize the drug's efficacy at the site of action while minimizing potential systemic exposure and off-target effects. The molecule was specifically designed for local, topical action within the gut.[6]

Q2: What are the known physicochemical properties of **Vilagletistat** relevant to formulation development?

While specific experimental data for pKa and logP are not readily available in the public domain, key properties of **Vilagletistat** are summarized below. The low permeability suggests that formulation strategies should focus on maximizing local concentration and residence time in the upper small intestine rather than enhancing systemic absorption.

Property	Value	Source
Molecular Formula	C26H36N6O6	[1][2]
Molecular Weight	528.610 g/mol	[1]
Appearance	Off-white to light yellow solid	[5]
Solubility	DMSO: 125 mg/mL (236.47 mM)	[5]
Permeability (Papp)	< 1 x 10 ⁻⁶ cm/s (in Caco-2 cells)	[6]

Q3: What are the primary challenges in formulating **Vilagletistat** for oral delivery to the small intestine?

The main challenges stem from its poor aqueous solubility and low permeability.[8][9][10]
Formulation strategies must address:

- **Poor Solubility:** Ensuring the drug is in a dissolved state at the site of action is critical for its activity.[9][11]
- **Gastric Degradation:** Protecting the drug from the acidic environment of the stomach is necessary to ensure it reaches the small intestine intact.
- **Targeted Release:** The formulation must release the drug specifically in the duodenum and jejunum, where the celiac disease pathology is most prominent.
- **Low Permeability:** While systemic absorption is not the primary goal, the formulation should facilitate sufficient penetration into the intestinal mucosa to reach the target enzyme, TG2.

Troubleshooting Guides

Issue 1: Low drug release in simulated intestinal fluid.

Possible Cause	Troubleshooting Strategy
Inappropriate enteric coating	Select an enteric polymer with a pH dissolution profile suitable for the upper small intestine (pH 5.5-6.5), such as certain grades of methacrylic acid copolymers (e.g., Eudragit® L100-55) or hypromellose phthalate (HPMCP).[12][13] Consider a double-coating system to accelerate release.[14]
Insufficient dissolution of the drug from the core formulation	Incorporate solubility-enhancing excipients in the core formulation. Options include using amorphous solid dispersions, lipid-based formulations (e.g., SEDDS/SMEDDS), or nanoparticle formulations.[8][11][15]
Drug precipitation upon release from the formulation	Include precipitation inhibitors in the formulation, such as hydrophilic polymers (e.g., HPMC, PVP), to maintain a supersaturated state of the drug in the intestinal fluid.

Issue 2: Premature drug release in simulated gastric fluid.

Possible Cause	Troubleshooting Strategy
Inadequate enteric coating thickness or integrity	Increase the coating thickness or optimize the coating process to ensure a uniform and intact film.
Use of plasticizers that compromise coating integrity	Evaluate different types or concentrations of plasticizers to ensure they do not negatively impact the acid resistance of the enteric coating.
Interaction between the drug/core excipients and the enteric coating	Conduct compatibility studies to ensure that the core formulation does not compromise the integrity of the enteric coating.

Issue 3: High variability in in vivo performance.

Possible Cause	Troubleshooting Strategy
Food effects	Conduct in vitro dissolution studies in fed-state simulated intestinal fluids to assess the impact of food on drug release and solubility.
Variable gastric emptying time	Design the formulation to be less dependent on gastric emptying time. For example, a multiparticulate system (e.g., coated pellets or nanoparticles) may exhibit more predictable gastric emptying than a monolithic tablet.
Regional differences in intestinal pH	Characterize the pH-dependent release profile of the formulation across a range of pH values representative of the entire small intestine (pH 5.5 to 7.5).

Experimental Protocols

In Vitro Dissolution Testing for Enteric-Coated Formulations

This protocol is designed to assess the pH-dependent release profile of an enteric-coated **Vilagletistat** formulation, simulating its transit through the gastrointestinal tract.

Materials:

- USP Dissolution Apparatus 2 (Paddle Apparatus)
- Simulated Gastric Fluid (SGF): 0.1 N HCl, pH 1.2
- Simulated Intestinal Fluid (SIF): Phosphate buffer, pH 6.5
- **Vilagletistat** enteric-coated dosage form
- HPLC system for drug quantification

Procedure:

- Acid Stage:
 - Place the dosage form in 900 mL of SGF at 37°C.
 - Stir at a specified rate (e.g., 75 rpm).
 - After 2 hours, withdraw a sample for analysis to check for premature drug release.
- Buffer Stage:
 - After the acid stage, carefully drain the SGF and add 900 mL of pre-warmed SIF (pH 6.5) to the vessel.
 - Continue stirring at the same rate.
 - Withdraw samples at predetermined time points (e.g., 15, 30, 45, 60, 90, 120 minutes).
 - Analyze the samples by HPLC to determine the concentration of **Vilagletistat** released.
- Data Analysis:
 - Calculate the cumulative percentage of drug released at each time point.
 - Plot the percentage of drug released against time to obtain the dissolution profile.

Caco-2 Cell Permeability Assay

This assay is used to evaluate the intestinal permeability of **Vilagletistat**, as previously performed for ZED1227.[6]

Materials:

- Caco-2 cells
- Transwell® inserts
- Hanks' Balanced Salt Solution (HBSS)
- **Vilagletistat** solution in a suitable vehicle (e.g., HBSS with a low percentage of DMSO)

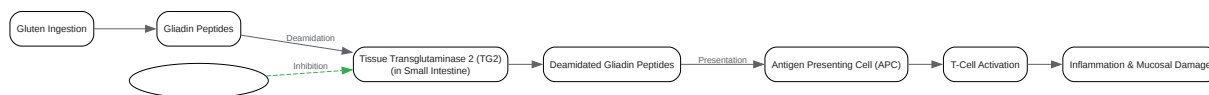
- Lucifer yellow (as a marker for monolayer integrity)
- LC-MS/MS for quantification of **Vilagletistat**

Procedure:

- Cell Culture:
 - Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
- Monolayer Integrity Test:
 - Measure the transepithelial electrical resistance (TEER) of the cell monolayers.
 - Perform a Lucifer yellow permeability assay to confirm the integrity of the tight junctions.
- Permeability Assay (Apical to Basolateral):
 - Wash the cell monolayers with pre-warmed HBSS.
 - Add the **Vilagletistat** solution to the apical (upper) chamber.
 - Add fresh HBSS to the basolateral (lower) chamber.
 - Incubate at 37°C with gentle shaking.
 - At specified time points, collect samples from the basolateral chamber and replace with fresh HBSS.
- Permeability Assay (Basolateral to Apical):
 - Perform the assay in the reverse direction to assess active efflux.
- Sample Analysis:
 - Quantify the concentration of **Vilagletistat** in the collected samples using LC-MS/MS.
- Data Analysis:

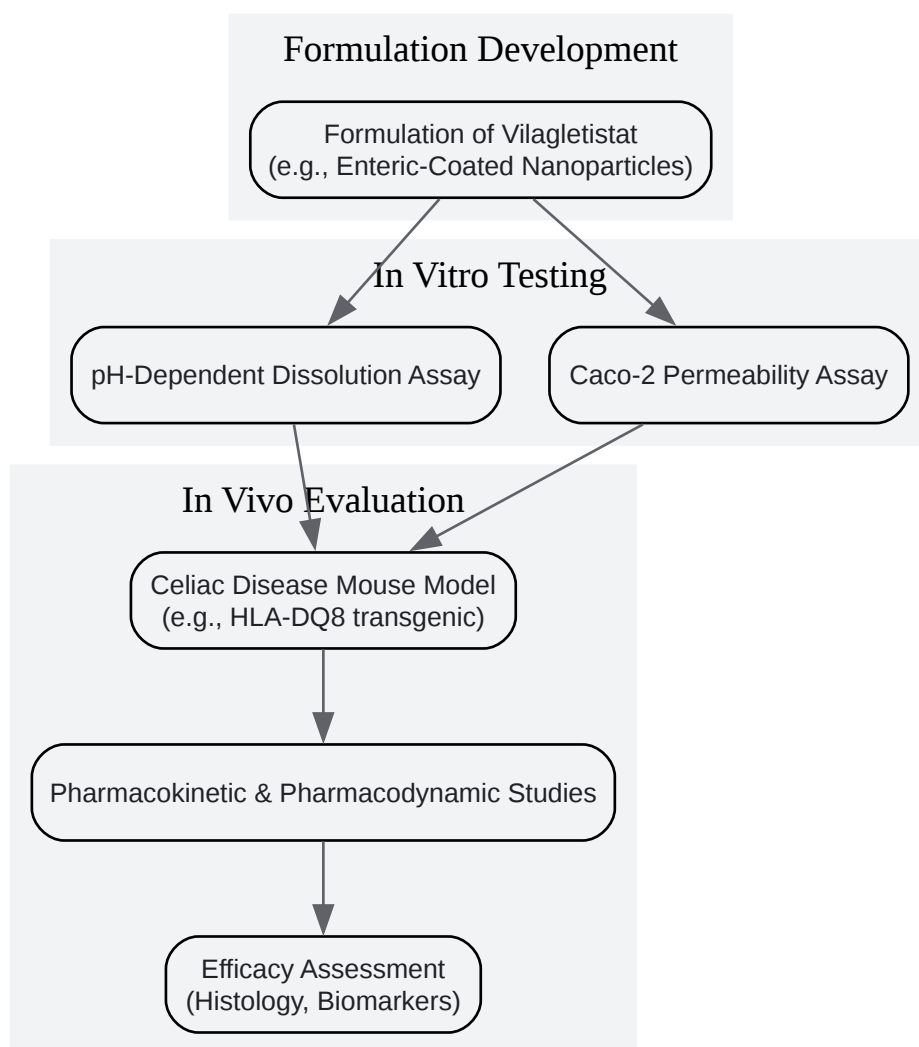
- Calculate the apparent permeability coefficient (P_{app}) using the following equation: $P_{app} = (dQ/dt) / (A * C_0)$ Where dQ/dt is the rate of drug transport, A is the surface area of the insert, and C_0 is the initial drug concentration in the donor chamber.

Visualizations



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Caption: Mechanism of action of **Vilagletistat** in Celiac Disease.



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Caption: Experimental workflow for developing and testing a **Vilagletistat** formulation.

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